The synthesis of mulundocandin has been studied using several methods. One notable approach involves fermentation techniques wherein Aspergillus mulundensis is cultured under specific conditions to optimize yield. For instance, cultures were grown on malt-yeast extract agar at 25 °C for a week, followed by extraction with ethyl acetate to isolate the antibiotic .
Further purification of the compound was achieved through high-performance liquid chromatography (HPLC), utilizing a C18 reverse-phase column. The crude extracts underwent fractionation, leading to the isolation of mulundocandin with a retention time indicative of its purity and structural integrity . The synthesis of analogs has also been explored through semisynthetic modifications, enhancing solubility and biological activity while maintaining >95% purity as confirmed by HPLC .
The molecular formula of mulundocandin is C48H77N7O16, indicating a complex structure typical of lipopeptides . High-field nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating its structure. The compound features a cyclic hexapeptide backbone with fatty acid side chains contributing to its lipophilicity and biological activity. The NMR data reveal specific chemical shifts that correlate with functional groups present in the molecule, confirming its identity and structural characteristics .
Mulundocandin undergoes various chemical reactions that are critical to its function as an antifungal agent. Notably, it inhibits the synthesis of β-1,3-glucan, an essential component of fungal cell walls. This inhibition disrupts cell wall integrity, leading to cell lysis and death in susceptible fungi . The compound's reactivity can be modified through synthetic approaches that introduce functional groups or alter existing ones, potentially enhancing its efficacy or spectrum of activity against resistant strains.
The primary mechanism by which mulundocandin exerts its antifungal effects involves the inhibition of glucan synthase enzymes responsible for synthesizing β-1,3-glucan in fungal cell walls. By binding to these enzymes, mulundocandin effectively prevents the formation of a robust cell wall, resulting in osmotic instability and eventual cell death . This mechanism is similar to that of other echinocandins, making it a valuable tool in combating fungal infections.
Mulundocandin exhibits distinct physical and chemical properties relevant to its function:
These properties influence its formulation for therapeutic use and guide researchers in developing more effective derivatives .
Mulundocandin's primary application lies in its role as an antifungal agent. It is particularly effective against Candida species and Aspergillus species that are resistant to conventional treatments. Its use is being explored in clinical settings for treating invasive fungal infections, especially in immunocompromised patients . Additionally, ongoing research aims to optimize its structure for enhanced activity and reduced toxicity compared to existing antifungal therapies.
The fungus producing mulundocandin was isolated in 1987 from a Bangladeshi soil sample by researchers at Hoechst India Ltd. (Mumbai). Due to morphological similarities—including abundant Hülle cells—it was tentatively identified as Aspergillus sydowii var. mulundensis. This designation referenced its discovery in Mumbai’s Mulund district. However, this naming was taxonomically invalid (nomen nudum), as it lacked a designated type specimen or Latin diagnosis, precluding formal recognition under botanical nomenclature rules [1] [5].
Phylogenetic reevaluation using multi-gene sequencing (ITS rDNA, actin, calmodulin, β-tubulin) revealed the strain (Y-30462 = DSMZ 5745) was genetically distinct from A. sydowii and instead aligned with Aspergillus sect. Nidulantes. Crucially, whole-genome sequencing demonstrated significant divergence from A. nidulans FGSC A4, its closest relative. These analyses confirmed it as a novel species, leading to its formal description as Aspergillus mulundensis in 2016 [1] [2].
Table 1: Key Evidence Supporting Reclassification of A. mulundensis
Analysis Type | Key Finding | Taxonomic Implication |
---|---|---|
Ribosomal DNA (ITS) | Sequence (GenBank KP985732) showed highest homology to A. nidulans, not A. sydowii | Exclusion from sect. Versicolores (A. sydowii group) |
Multi-locus Phylogeny | Formed a distinct clade within sect. Nidulantes | Supported species novelty |
Genome Sequencing | Shared only ~45% of secondary metabolite gene clusters with A. nidulans FGSC A4 | Highlighted metabolic divergence |
Morphology | Distinct conidiophore structures and growth patterns on diagnostic media (CYA, MEA) | Confirmed phenotypic uniqueness |
A maximum-likelihood phylogeny was constructed using concatenated sequences of the actin (act), calmodulin (calm), and β-tubulin (benA) genes (GenBank KP985733–KP985735). The analysis placed A. mulundensis DSMZ 5745 within the A. nidulans species complex but as a unique lineage sister to A. nidulans sensu stricto. Statistical support for this node was high (bootstrap >90%), confirming its status as a separate species rather than a variant of A. nidulans [1].
Whole-genome comparison between A. mulundensis DSMZ 5745 and A. nidulans FGSC A4 revealed:
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